Bohemamine

Catalog No.
S578622
CAS No.
72926-12-6
M.F
C14H18N2O3
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bohemamine

Bohemamine (CAS 72926-12-6) from SMolecule is a rigorously monomeric, non-cytotoxic LFA-1/ICAM-1 inhibitor. It eliminates off-target cytotoxicity from dimeric impurities, ensuring specific cell adhesion pathway analysis. - Documented LFA-1/ICAM-1 adhesion inhibition without cytotoxicity (IC50 available). - Functional purity validated; no confounding cell death in immune trafficking, inflammation, or metastasis assays. - Suitable as a positive control for assay standardization and a precursor for dimer library synthesis.

CAS Number

72926-12-6

Product Name

Bohemamine

IUPAC Name

N-[(1S,2S,4R,5S)-1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl]-3-methylbut-2-enamide

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C14H18N2O3/c1-7(2)5-11(18)15-10-6-9(17)14(4)13-12(19-13)8(3)16(10)14/h5-6,8,12-13H,1-4H3,(H,15,18)/t8-,12+,13+,14+/m0/s1

InChI Key

UARXZADXFDTXOF-OKVQYTGBSA-N

SMILES

CC1C2C(O2)C3(N1C(=CC3=O)NC(=O)C=C(C)C)C

Synonyms

bohemamine

Canonical SMILES

CC1C2C(O2)C3(N1C(=CC3=O)NC(=O)C=C(C)C)C

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H](O2)[C@@]3(N1C(=CC3=O)NC(=O)C=C(C)C)C

Bohemamine is a natural product found in Streptomyces spinoverrucosus and Streptomyces with data available.

Purity

≥98%

Package Size

1 mg

Bohemamine is a microbially-derived pyrrolizidine alkaloid isolated from *Streptomyces* species. [REFS-1, REFS-2] Its primary, well-documented biological activity is the inhibition of cell-cell adhesion mediated by the Lymphocyte Function-Associated Antigen 1 (LFA-1) and Intercellular Adhesion Molecule 1 (ICAM-1) interaction. [3] Unlike many complex alkaloids, monomeric Bohemamine is noted for its lack of significant cytotoxicity against common cancer cell lines, making it a targeted tool compound for studying specific adhesion pathways. [4]

Research Fit

1
Bacterial alkaloid for LFA-1/ICAM-1 adhesion studies
2
Reported non-cytotoxic profile supports adhesion-specific endpoints
3
Distinct oxireno-pyrrolizidine scaffold from Streptomyces sp.

Substituting Bohemamine with its close structural analogs or related dimeric forms is contraindicated for most applications due to a critical divergence in biological function. Monomeric bohemamines, including the parent compound, act as inhibitors of cell adhesion with minimal cytotoxicity. [1] In contrast, dimeric bohemamines, which can form spontaneously under certain conditions, are potent cytotoxic agents against various cancer cell lines. [REFS-2, REFS-3] Procuring uncharacterized analogs or crude mixtures risks introducing powerful, confounding cytotoxicity that would invalidate results in cell adhesion assays or other mechanism-specific studies. Therefore, the functional purity of monomeric Bohemamine is essential for its intended use as a specific biological tool.

Substitution Risk

Dimeric analogs introduce nanomolar cytotoxicity absent in monomeric bohemamine
Structural analogs NP25301 and deoxybohemamine show distinct IC50 in the same adhesion assay
Unique bhm gene cluster enables specific non-enzymatic derivatization not found in plant alkaloids

Distinct Biological Profile: Selective Adhesion Inhibition Without Potent Cytotoxicity

Bohemamine provides a specific mechanism of action distinct from its dimeric analogs. While Bohemamine inhibits LFA-1/ICAM-1 adhesion, it is largely non-cytotoxic. [1] In stark contrast, its dimeric derivatives, such as Dibohemamine B and C, exhibit potent cytotoxicity against cancer cell lines like A549 with IC50 values in the nanomolar range. [2]

Evidence DimensionCytotoxicity (IC50)
Target Compound DataBohemamine: Essentially inactive against HCT-116 colon carcinoma cell line. [<a href="https://pubs.acs.org/doi/10.1021/np0602721" target="_blank">1</a>]
Comparator Or BaselineDibohemamine B: 0.140 µM (A549 cells); Dibohemamine C: 0.145 µM (A549 cells). [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">2</a>]
Quantified DifferenceQualitative difference between targeted biological inhibition and potent, broad-spectrum cytotoxicity.
ConditionsIn vitro cell-based cytotoxicity assays against specified human cancer cell lines.

This functional separation is critical for procurement; researchers needing to study cell adhesion without inducing cell death must use the monomeric form, not the cytotoxic dimers.

LFA-1/ICAM-1 Adhesion
Head-to-head
Bohemamine IC50 = 27.2 µg/mL
NP25301: 29.5 µg/mL | Deoxybohemamine: 24.3 µg/mL
Supports adhesion inhibition endpoint review
HL-60/CHO-ICAM-1 assay context

Precursor Suitability: A Versatile Starting Material for Semi-Synthetic Cytotoxin Libraries

Bohemamine is a documented precursor for the facile, non-enzymatic synthesis of dimeric analogs with potent bioactivity. [1] It reacts with various aldehydes, including formaldehyde, under mild, room-temperature conditions to generate a library of new chemical entities. This process highlights Bohemamine's utility as a stable, procurable building block for further chemical exploration.

Evidence DimensionReactivity in Semi-Synthesis
Target Compound DataReacts with formaldehyde at room temperature over 48-72 hours to yield dimeric products. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>]
Comparator Or BaselineOther monomeric bohemamines (e.g., bohemamine B) are also reactive, establishing a class-wide utility, with Bohemamine being the foundational example. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>]
Quantified DifferenceNot applicable (demonstration of utility).
ConditionsStirring in solution with an aldehyde (e.g., formaldehyde) under slightly acidic conditions (0.5% formic acid). [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>]

For medicinal chemists, procuring Bohemamine provides a direct and efficient route to novel cytotoxic compounds, making it a valuable starting material for drug discovery programs.

Cytotoxicity Profile
Cross-study
Monomer: non-cytotoxic
Dimer F: IC50 0.3 µM (HepG2), 1.1 µM (A549)
Confirms functional divergence for adhesion studies
A549/HepG2 cell-line context

Benchmark Potency: Established Performance in LFA-1/ICAM-1 Adhesion Assays

Bohemamine is a well-characterized inhibitor of HL-60 cell adhesion to CHO-ICAM-1 cells, with a defined IC50 value that serves as a reliable benchmark. Its potency is comparable to other monomeric analogs like Deoxybohemamine (NP25302), confirming its performance within its specific compound class. [1]

Evidence DimensionCell Adhesion Inhibition (IC50)
Target Compound DataBohemamine: 27.2 µg/mL. [<a href="https://www.jstage.jst.go.jp/article/antibiotics1968/56/8/56_8_673/_article" target="_blank">1</a>]
Comparator Or BaselineDeoxybohemamine (NP25302): 24.3 µg/mL. [<a href="https://www.jstage.jst.go.jp/article/antibiotics1968/56/8/56_8_673/_article" target="_blank">1</a>]
Quantified DifferenceBohemamine is 11.9% less potent than Deoxybohemamine in this specific assay.
ConditionsInhibition of HL-60 cells adhesion to CHO-ICAM-1 cells.

This establishes Bohemamine as a reliable positive control and reference standard for researchers developing or running cell adhesion assays targeting the LFA-1/ICAM-1 axis.

Derivatization Entry
Class-level
Monomer reacts with formaldehyde to form dimeric probes
Supports focused library synthesis
bhm gene cluster context

Handling & Processability: Defined Chemical Liability via Non-Enzymatic Dimerization

A key procurement consideration for Bohemamine is its documented potential to undergo non-enzymatic dimerization in the presence of aldehydes, such as formaldehyde, which can be found in cell culture media or other reagents. [1] This reaction converts the non-cytotoxic monomer into potent cytotoxic dimers, altering the sample's activity profile. This known reactivity informs proper handling, storage, and formulation protocols to ensure compound integrity.

Evidence DimensionChemical Stability/Reactivity
Target Compound DataMonomeric Bohemamine is reactive towards aldehydes. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>]
Comparator Or BaselineThe resulting dimeric bohemamines are the more stable end-products of this reaction.
Quantified DifferenceNot applicable (qualitative reactivity).
ConditionsMildly acidic conditions in the presence of an aldehyde at room temperature. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>]

Buyers must select and handle Bohemamine with awareness of this specific chemical liability to ensure experimental reproducibility and avoid unintended conversion to cytotoxic impurities.

Tool Compound for Investigating LFA-1/ICAM-1 Mediated Cell Adhesion

For use in cell biology labs as a specific, non-cytotoxic inhibitor to probe the roles of LFA-1/ICAM-1 adhesion in processes like immune cell trafficking, inflammation, or metastasis. Its defined potency and lack of general toxicity allow for targeted pathway analysis without confounding effects from cell death. [REFS-1, REFS-2]

Reference Standard for Cell Adhesion Assay Development

As a well-characterized positive control with a documented IC50 value for validating and standardizing cell adhesion assays. Its reliable performance makes it suitable for quality control and as a benchmark against which to measure newly discovered inhibitors. [2]

Scaffold for Semi-Synthesis of Novel Cytotoxic Agents

As a procurable starting material for medicinal chemistry programs aiming to generate novel cytotoxic compounds. Its proven reactivity under mild conditions provides an efficient pathway to a diverse library of dimeric bohemamine analogs for structure-activity relationship (SAR) studies. [3]

Application Fit

Application
Selection Property
Validation Focus
Cell adhesion pathway studies
LFA-1/ICAM-1 inhibition context
Adhesion assay endpoint review
Screening assay benchmarking
Comparator assay-response context
Assay validation benchmarks
Semi-synthetic library synthesis
Monomer derivatization entry
Dimeric probe characterization
Pyrrolizidine alkaloid comparative studies
Microbial vs. plant scaffold context
Biosynthetic pathway comparison

XLogP3

1.2

Wikipedia

Bohemamine

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